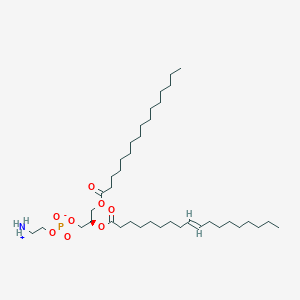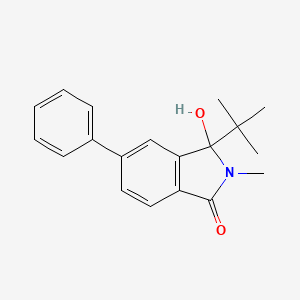![molecular formula C15H13BrN2O2 B11940018 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide CAS No. 6273-54-7](/img/structure/B11940018.png)
1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium bromide moiety linked to an isoindole derivative, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE typically involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl bromide with pyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
化学反应分析
Types of Reactions: 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The pyridinium ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridinium chloride if chloride is the nucleophile.
Oxidation Reactions: Oxidized derivatives of the compound.
Reduction Reactions: Reduced forms of the compound, potentially altering the pyridinium ring.
科学研究应用
1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
- 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)OXY]ETHYL-3-(ETHOXYCARBONYL)PYRIDINIUM BROMIDE
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYLAMINOETHYL-1H-ISOINDOLE-1,3-DIONE
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID
Uniqueness: 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE is unique due to its specific combination of a pyridinium bromide moiety with an isoindole derivative. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
CAS 编号 |
6273-54-7 |
|---|---|
分子式 |
C15H13BrN2O2 |
分子量 |
333.18 g/mol |
IUPAC 名称 |
2-(2-pyridin-1-ium-1-ylethyl)isoindole-1,3-dione;bromide |
InChI |
InChI=1S/C15H13N2O2.BrH/c18-14-12-6-2-3-7-13(12)15(19)17(14)11-10-16-8-4-1-5-9-16;/h1-9H,10-11H2;1H/q+1;/p-1 |
InChI 键 |
DDVWLJHWPWULGE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)CCN2C(=O)C3=CC=CC=C3C2=O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)

![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)

![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)





